molecular formula C20H23N3O2 B2787852 1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(4-ethoxyphenyl)-3-(3-methylphenyl)urea CAS No. 886902-64-3

1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(4-ethoxyphenyl)-3-(3-methylphenyl)urea

Cat. No. B2787852
CAS RN: 886902-64-3
M. Wt: 337.423
InChI Key: NLXHJTIMVSNSEW-UHFFFAOYSA-N
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Description

1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(4-ethoxyphenyl)-3-(3-methylphenyl)urea, also known as EPPU, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. EPPU is a urea derivative that has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations in laboratory experiments.

Mechanism of Action

The mechanism of action of 1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(4-ethoxyphenyl)-3-(3-methylphenyl)urea is not fully understood, but it is believed to act through multiple pathways. One study found that this compound inhibited the activation of the NF-κB signaling pathway, which is involved in the regulation of inflammation and cell survival. Another study found that this compound inhibited the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects in scientific research studies. One study found that this compound had antioxidant effects by reducing the production of reactive oxygen species in cells. Another study found that this compound had anti-angiogenic effects by inhibiting the formation of new blood vessels. This compound has also been shown to have anti-proliferative effects by inhibiting the growth and division of cells.

Advantages and Limitations for Lab Experiments

1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(4-ethoxyphenyl)-3-(3-methylphenyl)urea has several advantages for laboratory experiments, including its stability, solubility, and low toxicity. However, this compound also has some limitations, including its relatively low potency and limited availability.

Future Directions

There are several potential future directions for the study of 1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(4-ethoxyphenyl)-3-(3-methylphenyl)urea. One direction involves further investigation of its mechanism of action and potential therapeutic applications, particularly in the treatment of neurodegenerative diseases. Another direction involves the development of more potent derivatives of this compound that may have improved therapeutic efficacy. Additionally, the use of this compound in combination with other drugs or therapies may also be explored as a potential treatment strategy.

Synthesis Methods

1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(4-ethoxyphenyl)-3-(3-methylphenyl)urea can be synthesized through various methods, including the reaction of 4-ethoxyphenyl isocyanate with 1-(3,4-dihydro-2H-pyrrol-5-yl)-3-(3-methylphenyl)urea in the presence of a base catalyst. Another method involves the reaction of 4-ethoxyphenyl isocyanate with 1-(3,4-dihydro-2H-pyrrol-5-yl)-3-(3-methylphenyl)thiourea in the presence of a base catalyst, followed by oxidation with hydrogen peroxide.

Scientific Research Applications

1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(4-ethoxyphenyl)-3-(3-methylphenyl)urea has been studied for its potential therapeutic applications in several scientific research studies. One study found that this compound exhibited anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines in macrophages. Another study found that this compound had antitumor effects by inducing apoptosis in cancer cells. This compound has also been studied for its potential use in treating neurodegenerative diseases, such as Alzheimer's disease, due to its ability to inhibit the aggregation of amyloid-beta peptides.

properties

IUPAC Name

1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(4-ethoxyphenyl)-3-(3-methylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O2/c1-3-25-18-11-9-17(10-12-18)23(19-8-5-13-21-19)20(24)22-16-7-4-6-15(2)14-16/h4,6-7,9-12,14H,3,5,8,13H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLXHJTIMVSNSEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N(C2=NCCC2)C(=O)NC3=CC=CC(=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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